molecular formula C10H12N2O2 B13826011 (3R,5S)-3-hydroxy-1-methyl-5-pyridin-2-ylpyrrolidin-2-one

(3R,5S)-3-hydroxy-1-methyl-5-pyridin-2-ylpyrrolidin-2-one

Cat. No.: B13826011
M. Wt: 192.21 g/mol
InChI Key: PWSIUZQSRBSOPV-DTWKUNHWSA-N
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Description

(3’R,5’S)-3’-Hydroxycotinine is a metabolite of nicotine, which is primarily found in tobacco. This compound is formed in the liver through the oxidation of cotinine, another major nicotine metabolite. (3’R,5’S)-3’-Hydroxycotinine is of significant interest due to its role in nicotine metabolism and its potential implications in smoking-related diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3’R,5’S)-3’-Hydroxycotinine typically involves the hydroxylation of cotinine. This can be achieved through various chemical and enzymatic methods. One common approach is the use of cytochrome P450 enzymes, which catalyze the hydroxylation reaction under mild conditions. The reaction conditions often include an aqueous buffer system, a source of oxygen, and the presence of cofactors such as NADPH.

Industrial Production Methods: Industrial production of (3’R,5’S)-3’-Hydroxycotinine may involve biocatalytic processes using engineered microorganisms that express the necessary enzymes for hydroxylation. These processes are designed to be efficient and environmentally friendly, with high yields and enantioselectivity.

Chemical Reactions Analysis

Types of Reactions: (3’R,5’S)-3’-Hydroxycotinine undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more polar metabolites.

    Reduction: Although less common, reduction reactions can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can modify the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products: The major products of these reactions include various hydroxylated and oxidized derivatives of (3’R,5’S)-3’-Hydroxycotinine.

Scientific Research Applications

(3’R,5’S)-3’-Hydroxycotinine has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of nicotine metabolites.

    Biology: Studied for its role in nicotine metabolism and its effects on biological systems.

    Medicine: Investigated for its potential as a biomarker for smoking-related diseases and its implications in nicotine addiction.

    Industry: Utilized in the development of smoking cessation aids and in the assessment of tobacco product safety.

Mechanism of Action

The mechanism of action of (3’R,5’S)-3’-Hydroxycotinine involves its interaction with various enzymes and receptors in the body. It primarily acts as a substrate for cytochrome P450 enzymes, which catalyze its formation and further metabolism. The molecular targets include nicotinic acetylcholine receptors, where it may exert modulatory effects.

Comparison with Similar Compounds

    Cotinine: The precursor to (3’R,5’S)-3’-Hydroxycotinine, also a major nicotine metabolite.

    Nicotine: The parent compound, widely known for its addictive properties.

    Nornicotine: Another metabolite of nicotine with distinct pharmacological effects.

Uniqueness: (3’R,5’S)-3’-Hydroxycotinine is unique due to its specific stereochemistry and its role as a major metabolite in nicotine metabolism. Its presence and levels in biological fluids can provide valuable information about an individual’s nicotine exposure and metabolism.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(3R,5S)-3-hydroxy-1-methyl-5-pyridin-2-ylpyrrolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-12-8(6-9(13)10(12)14)7-4-2-3-5-11-7/h2-5,8-9,13H,6H2,1H3/t8-,9+/m0/s1

InChI Key

PWSIUZQSRBSOPV-DTWKUNHWSA-N

Isomeric SMILES

CN1[C@@H](C[C@H](C1=O)O)C2=CC=CC=N2

Canonical SMILES

CN1C(CC(C1=O)O)C2=CC=CC=N2

Origin of Product

United States

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